molecular formula C16H19FN2O3 B14060882 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)

2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)

Cat. No.: B14060882
M. Wt: 306.33 g/mol
InChI Key: JFYALGMSJGZXQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves several steps. One common method includes the following steps :

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves its role as an intermediate in the synthesis of phthalazinone scaffolds. These scaffolds are potent inhibitors of PARP, an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compoundbenzoic acid is unique due to its specific structure, which allows it to act as a potent PARP inhibitor. This makes it valuable in the development of anticancer therapies and other pharmaceutical applications .

Properties

Molecular Formula

C16H19FN2O3

Molecular Weight

306.33 g/mol

IUPAC Name

2-fluoro-5-[(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C16H19FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h5-7,10-11,14,18H,1-4,8H2,(H,19,20)(H,21,22)

InChI Key

JFYALGMSJGZXQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O

Origin of Product

United States

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